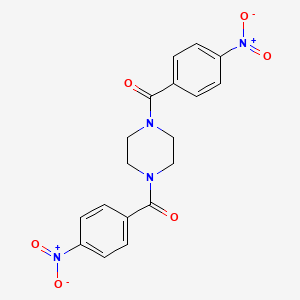![molecular formula C15H14O3 B11947296 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 55054-48-3](/img/structure/B11947296.png)
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The reaction is catalyzed by Grubbs catalysts (first- and third-generation), and the polymerization proceeds in a living fashion . The reaction conditions include the use of polar organic solvents, which help in dissolving the resulting polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, resulting in materials with unique thermal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as ROMP, which involves the breaking and forming of carbon-carbon double bonds . The molecular pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound is similar in structure and is also used in ROMP.
10-Oxatetracyclo(6.3.0.2,7.0.3,6)trideca-4,12-diene-9,11-dione:
Uniqueness
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is unique due to its cyclopropyl group and the specific arrangement of its tetracyclic structure
Propriétés
Numéro CAS |
55054-48-3 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
9-cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C15H14O3/c16-14-12-7-3-4-8(13(12)15(17)18-14)11-9(5-10(7)11)6-1-2-6/h3-8,10-13H,1-2H2 |
Clé InChI |
CFDWKHCYBDTMRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
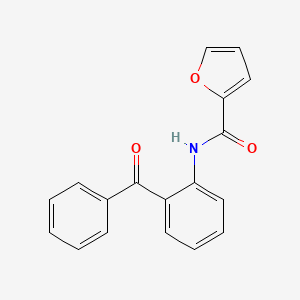
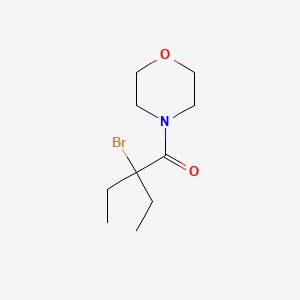
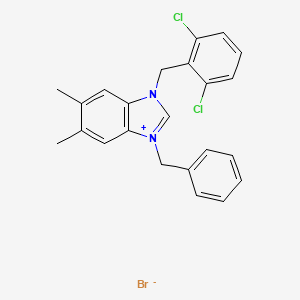

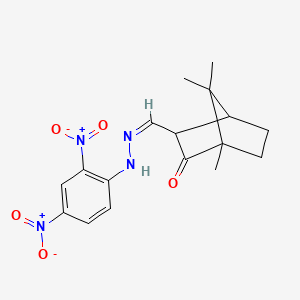

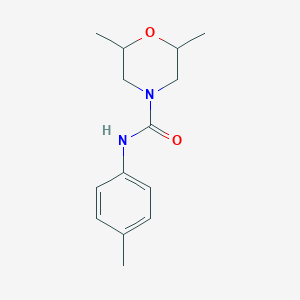
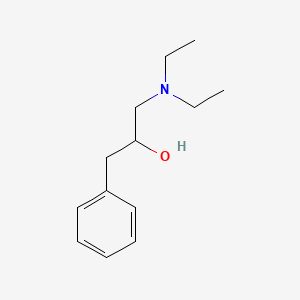
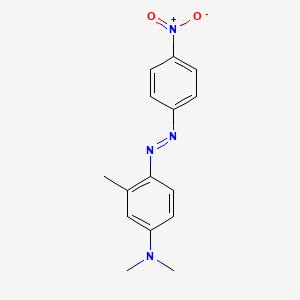
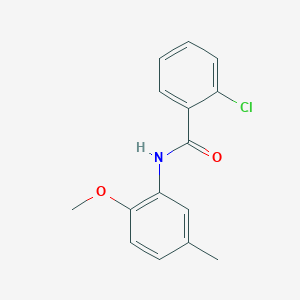
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
